![molecular formula C14H10F2N2O2 B14294408 2,5-Difluoro-4,6-bis[(prop-2-en-1-yl)oxy]benzene-1,3-dicarbonitrile CAS No. 114645-78-2](/img/structure/B14294408.png)
2,5-Difluoro-4,6-bis[(prop-2-en-1-yl)oxy]benzene-1,3-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Difluoro-4,6-bis[(prop-2-en-1-yl)oxy]benzene-1,3-dicarbonitrile is an organic compound characterized by the presence of fluorine atoms, allyloxy groups, and nitrile functionalities on a benzene ring
Métodos De Preparación
The synthesis of 2,5-Difluoro-4,6-bis[(prop-2-en-1-yl)oxy]benzene-1,3-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a fluorinated benzene derivative.
Nitrile Introduction: The nitrile groups are introduced via a cyanation reaction, often using a reagent like copper(I) cyanide under appropriate conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
2,5-Difluoro-4,6-bis[(prop-2-en-1-yl)oxy]benzene-1,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or pyridinium chlorochromate (PCC).
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions, leading to a variety of derivatives.
Aplicaciones Científicas De Investigación
2,5-Difluoro-4,6-bis[(prop-2-en-1-yl)oxy]benzene-1,3-dicarbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the development of advanced materials, such as high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,5-Difluoro-4,6-bis[(prop-2-en-1-yl)oxy]benzene-1,3-dicarbonitrile depends on its specific application. In biological systems, its activity may involve interactions with cellular receptors or enzymes, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.
Comparación Con Compuestos Similares
Similar compounds include other fluorinated benzene derivatives with allyloxy and nitrile groups. For example:
2,5-Difluoro-4,6-dimethoxybenzene-1,3-dicarbonitrile: Similar structure but with methoxy groups instead of allyloxy groups.
2,5-Difluoro-4,6-bis[(prop-2-en-1-yl)oxy]benzene-1,3-diamine: Similar structure but with amine groups instead of nitrile groups.
The uniqueness of 2,5-Difluoro-4,6-bis[(prop-2-en-1-yl)oxy]benzene-1,3-dicarbonitrile lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
114645-78-2 |
|---|---|
Fórmula molecular |
C14H10F2N2O2 |
Peso molecular |
276.24 g/mol |
Nombre IUPAC |
2,5-difluoro-4,6-bis(prop-2-enoxy)benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C14H10F2N2O2/c1-3-5-19-13-9(7-17)11(15)10(8-18)14(12(13)16)20-6-4-2/h3-4H,1-2,5-6H2 |
Clave InChI |
GWSWQRDZLXFRQM-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=C(C(=C(C(=C1F)OCC=C)C#N)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



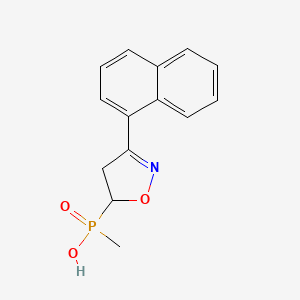
![Methyl 2-[2-(2-methoxy-2-oxoethyl)sulfanylpyrimidin-4-yl]sulfanylacetate](/img/structure/B14294342.png)

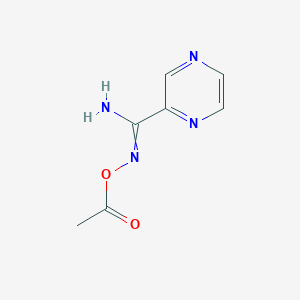
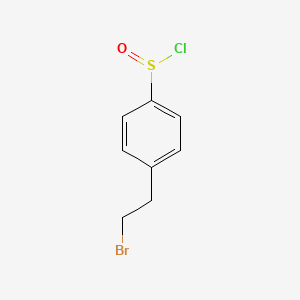
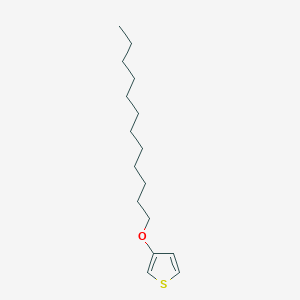
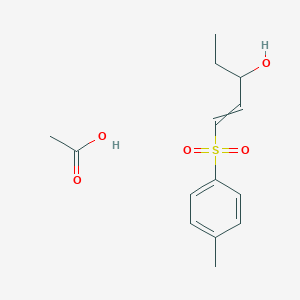
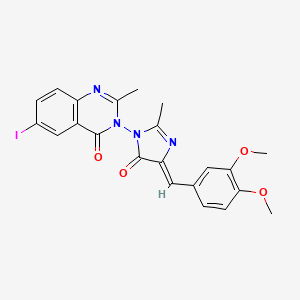

![4-[(Benzylsulfanyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B14294387.png)

![Acetyl chloride, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14294426.png)
![5-[(Benzenesulfonyl)methyl]-3-methoxy-1-oxo-1lambda~5~,2,4-triazine](/img/structure/B14294433.png)
